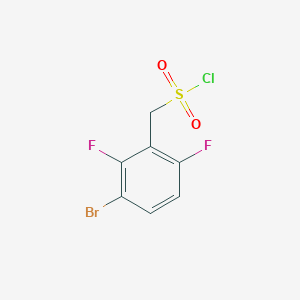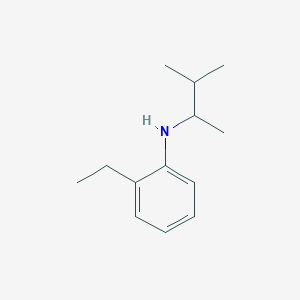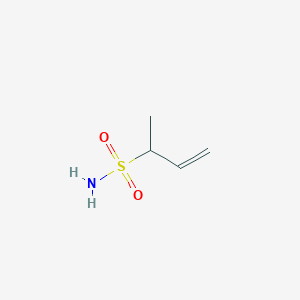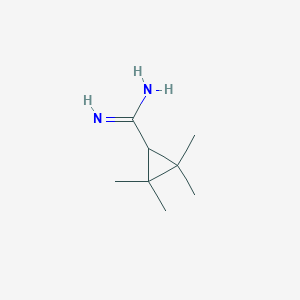![molecular formula C12H15ClN2 B13260205 2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13260205.png)
2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile is an organic compound with the molecular formula C12H15ClN2 It is a derivative of benzonitrile, characterized by the presence of a chloro group at the second position and an amino group substituted with a 3-methylbutan-2-yl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with 3-methylbutan-2-amine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The chloro and amino groups play a crucial role in binding to the active site of enzymes, thereby modulating their activity. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorobenzonitrile: Similar structure but lacks the 3-methylbutan-2-yl substitution.
3-Aminobenzonitrile: Similar structure but lacks both the chloro and 3-methylbutan-2-yl substitutions.
Uniqueness
2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile is unique due to the presence of both the chloro and 3-methylbutan-2-yl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
2-chloro-4-(3-methylbutan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H15ClN2/c1-8(2)9(3)15-11-5-4-10(7-14)12(13)6-11/h4-6,8-9,15H,1-3H3 |
InChI Key |
QOPWHZYEBFIIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Methylphenyl)propyl]amino}propan-1-ol](/img/structure/B13260125.png)

![2-[(2-Methylbutyl)amino]propane-1,3-diol](/img/structure/B13260136.png)


![3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13260143.png)



![(2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13260162.png)

![Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13260170.png)


